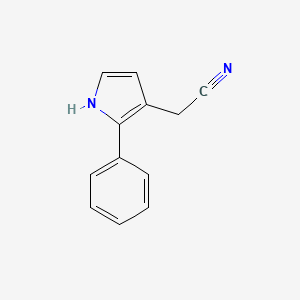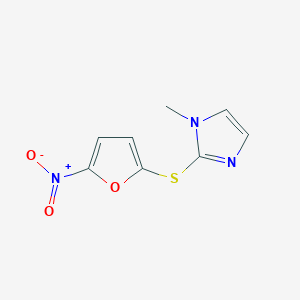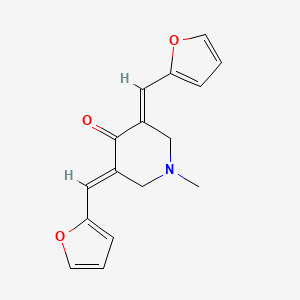
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a nitro group at the fourth position and a methyl group at the third position of the isoxazole ring, along with an amino group and an oxoethyl acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate typically involves the reaction of 3-methyl-4-nitroisoxazole with appropriate reagents to introduce the amino and oxoethyl acetate groups. One common method involves the catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole with isatin, followed by selective synthesis of the desired product through retro-Henry type reactions and Friedel–Crafts alkylation reactions in aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-((3-Methyl-4-aminoisoxazol-5-yl)amino)-2-oxoethyl acetate, while substitution reactions can introduce various functional groups at the nitro position.
Aplicaciones Científicas De Investigación
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for diseases such as Chagas disease.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can generate free radicals, leading to oxidative stress in biological systems. This compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one: A versatile intermediate used in retro-Henry and Friedel–Crafts alkylation reactions.
5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitroisoxazole: Used in cyclopropanation reactions under phase transfer catalysis conditions.
Uniqueness
2-((3-Methyl-4-nitroisoxazol-5-yl)amino)-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H9N3O6 |
|---|---|
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
[2-[(3-methyl-4-nitro-1,2-oxazol-5-yl)amino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C8H9N3O6/c1-4-7(11(14)15)8(17-10-4)9-6(13)3-16-5(2)12/h3H2,1-2H3,(H,9,13) |
Clave InChI |
ODGTUCGETWQTAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1[N+](=O)[O-])NC(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)



![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)

![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
![Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)




![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
